1-Hydroxybenzotriazole hydrate
Overview
Description
1-Hydroxybenzotriazole hydrate is a derivative of benzotriazole, primarily used as a coupling reagent in peptide synthesis. It is known for its ability to suppress racemization during peptide synthesis, making it a valuable tool in the field of synthetic chemistry . The compound is a white crystalline powder and is often used in its hydrated form to enhance stability and handling .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Hydroxybenzotriazole hydrate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of amide bonds between amino acids. This compound interacts with various enzymes and proteins, including those involved in peptide bond formation. The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is used in the synthesis of peptides that can modulate cellular functions. For example, peptides synthesized using this compound can interact with cell surface receptors, influencing cell signaling pathways and altering gene expression. Additionally, these peptides can affect cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coupling reagent in peptide synthesis. It facilitates the formation of activated esters, which react with amines to form amides. This process is crucial for the synthesis of peptides and other biomolecules. The hydroxyl group on the benzotriazole ring enhances the reactivity of the compound, making it an effective catalyst for amide bond formation. Additionally, this compound suppresses racemization, ensuring the synthesis of peptides with the desired stereochemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness as a coupling reagent can decrease if it degrades. Long-term studies have shown that this compound maintains its activity over extended periods, making it suitable for use in various biochemical applications. It is essential to store the compound properly to prevent degradation and ensure consistent results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is effective in facilitating peptide synthesis without causing significant adverse effects. At high doses, it may exhibit toxic effects, including gastrointestinal irritation and potential toxicity to aquatic organisms. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors involved in the formation of amide bonds. The compound’s role in these pathways is to facilitate the coupling of amino acids, ensuring the efficient synthesis of peptides. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments, where it exerts its effects on peptide synthesis. The distribution of this compound within cells is crucial for its activity as a coupling reagent .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound is available at the sites where peptide synthesis occurs, enhancing its effectiveness as a coupling reagent .
Preparation Methods
1-Hydroxybenzotriazole hydrate can be synthesized through various methods. One common synthetic route involves the reaction of o-nitrochlorobenzene with hydrazine hydrate in toluene, followed by heating and subsequent neutralization with a basic solution . The reaction conditions typically involve temperatures between 110-120°C and a reaction time of 3-5 hours . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1-Hydroxybenzotriazole hydrate undergoes several types of chemical reactions, including:
Condensation Reactions: It is widely used as a condensation reagent to prepare poly-γ-glutamic acid methyl ester from a dimer of γ-glutamic acid.
Cyclo Condensation Reactions: It can also be used to synthesize oxadiazoles via the cyclo condensation of amidoximes with trifluoroacetic anhydride or benzoic acid derivatives.
Nucleophilic Acyl Substitution Reactions: The compound acts as a catalyst or stoichiometric additive to accelerate nucleophilic acyl substitution reactions, specifically amidations.
Common reagents used in these reactions include trifluoroacetic anhydride, benzoic acid derivatives, and various protected amino acids . The major products formed from these reactions are typically amides and oxadiazoles .
Scientific Research Applications
1-Hydroxybenzotriazole hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Hydroxybenzotriazole hydrate can be compared with other similar compounds such as:
N-Hydroxysuccinimide: Both are used in peptide synthesis, but this compound is more effective in suppressing racemization.
N-Hydroxyphthalimide: Similar in function but less commonly used due to lower efficiency in peptide coupling reactions.
N-Hydroxybenzotriazole: The anhydrous form of this compound, which is less stable and more explosive.
This compound stands out due to its stability, effectiveness in suppressing racemization, and versatility in various synthetic applications .
Properties
IUPAC Name |
1-hydroxybenzotriazole;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPKRYGDFTMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924462 | |
Record name | 1H-Benzotriazol-1-ol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-53-9, 80029-43-2 | |
Record name | 1-Hydroxy-1H-benzotriazole hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123333-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxybenzotriazole hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80029-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxybenzotriazole monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080029432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-1-ol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hydroxybenzotriazole Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-hydroxybenzotriazole hydrate in the provided research papers?
A1: In the provided research articles, this compound (HOBt) consistently appears as a coupling agent in peptide synthesis [, , , , , ]. It is frequently used in conjunction with carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to facilitate the formation of amide bonds between amino acids [, , , , , ]. This process is crucial for constructing peptides, which are short chains of amino acids that form the building blocks of proteins.
Q2: Why is HOBt often used with EDC in peptide synthesis?
A2: While EDC effectively activates carboxylic acids for peptide bond formation, the reaction can lead to undesirable side products []. HOBt plays a crucial role by reacting with the activated intermediate, forming a more stable ester that is less prone to side reactions []. This improves the yield and purity of the desired peptide product.
Q3: Beyond peptide synthesis, was HOBt explored for other applications in the research?
A3: Yes, one study investigated the potential of Trichoderma asperellum LBKURCC1 laccase crude extract for decolorizing the anthraquinone dye Acid Blue 25 []. The researchers explored whether HOBt could act as a redox mediator to enhance the enzyme's activity in breaking down the dye []. Although the addition of HOBt did not lead to successful dye decolorization in this specific context, it highlights the potential of HOBt to be investigated in different applications beyond its established role in peptide synthesis.
Q4: Were there any studies exploring modifications to the basic structure of HOBt?
A4: While the provided research primarily employs HOBt in its standard form, one study investigated alternative modifications at the C-5 position of 2'-deoxyuridine for enhanced duplex stability in antisense oligonucleotides []. Although this research focuses on modifying nucleotides rather than HOBt itself, it showcases the concept of chemical modification to enhance the properties and functionality of molecules used in bioconjugation and other applications.
Q5: Are there any safety concerns associated with using HOBt?
A5: One study focused on the acute toxicological evaluation of this compound []. While this specific paper is not available in the provided set, it indicates that research has been conducted to understand the safety profile of HOBt. Researchers and users should always refer to the latest safety data sheets and handle HOBt with appropriate precautions.
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